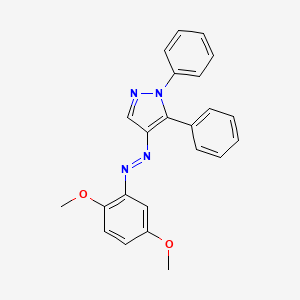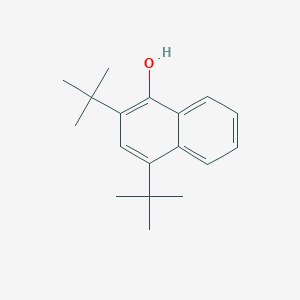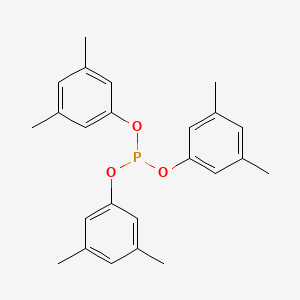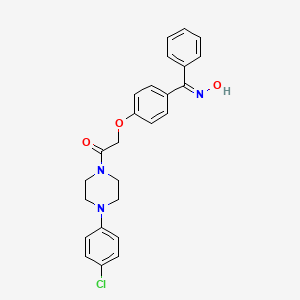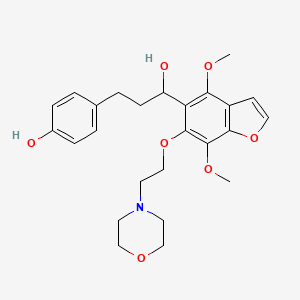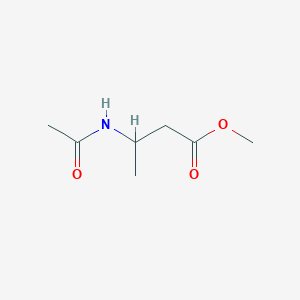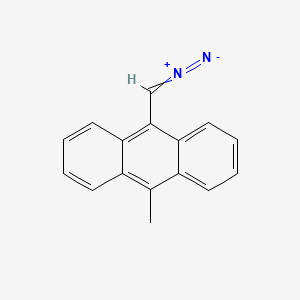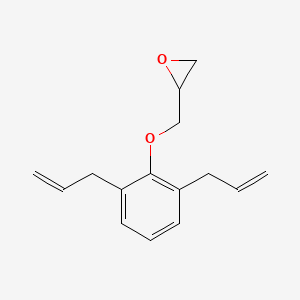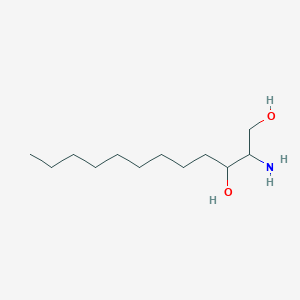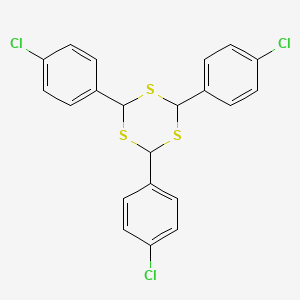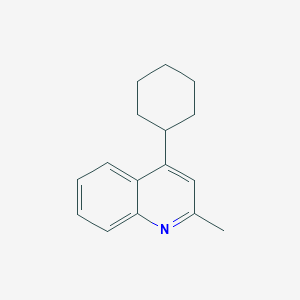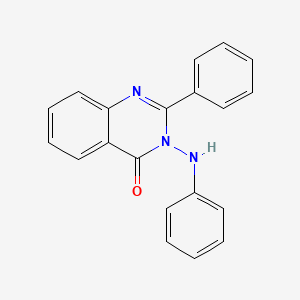
4(3H)-Quinazolinone, 2-phenyl-3-(phenylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent functionalization. One common method involves the reaction of 2-aminobenzamide with benzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for various diseases.
作用機序
The mechanism of action of 2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
類似化合物との比較
Similar Compounds
- 2-Phenyl-4(3H)-quinazolinone
- 3-Phenyl-4(3H)-quinazolinone
- 2-(2’-Hydroxyphenyl)-4(3H)-quinazolinone
Uniqueness
2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its phenylamino group enhances its potential as a therapeutic agent by increasing its ability to interact with biological targets.
特性
CAS番号 |
37895-88-8 |
|---|---|
分子式 |
C20H15N3O |
分子量 |
313.4 g/mol |
IUPAC名 |
3-anilino-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O/c24-20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)23(20)22-16-11-5-2-6-12-16/h1-14,22H |
InChIキー |
JFGSHUOPEXYFBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


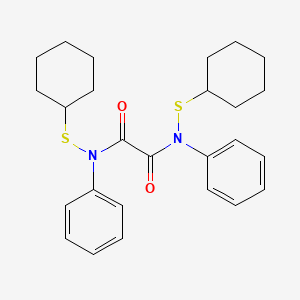
![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
